2β-3α-5α-21-chloro-3-hydroxy-2-(4-morpholinyl)-pregnan-20-one (Org 20599) is a synthetic neuroactive steroid. Neuroactive steroids are a class of endogenous steroids that rapidly alter neuronal excitability by interacting with neurotransmitter receptors at the cell surface. [] Org 20599 has been studied extensively for its interactions with the GABAA receptor, which is the primary inhibitory neurotransmitter receptor in the central nervous system. [, ] Org 20599 is a potent positive allosteric modulator of GABAA receptors, meaning it enhances the effects of GABA at the receptor. []
Org 20599 is classified as a neuroactive steroid, specifically within the broader category of GABAergic compounds. It exhibits properties that make it similar to other neurosteroids, such as allopregnanolone, which also modulates GABA A receptors . Its chemical structure allows it to interact with various subtypes of GABA A receptors, influencing their activity and contributing to its sedative effects.
The synthesis of Org 20599 involves several key steps that start from appropriate steroidal precursors. The general synthetic pathway includes:
Specific reaction conditions often involve the use of solvents and catalysts that facilitate these transformations while minimizing by-products .
The molecular structure of Org 20599 can be described as follows:
The presence of these functional groups contributes to its pharmacological properties by altering its interaction with biological targets, particularly GABA A receptors .
Org 20599 participates in several chemical reactions primarily involving its interaction with GABA A receptors:
The mechanism of action for Org 20599 primarily revolves around its role as a positive allosteric modulator of GABA A receptors:
The physical and chemical properties of Org 20599 are crucial for understanding its behavior in biological systems:
These properties influence dosing regimens and formulation strategies when used in research settings .
Org 20599 has several scientific applications:
The quest for anesthetic agents with improved efficacy and safety profiles has driven research into neuroactive steroids since the mid-20th century. Early observations of progesterone's sedative properties sparked interest in steroidal compounds as anesthetics, leading to the development of alphaxalone (a reduced progesterone metabolite) as the first commercially available steroid anesthetic in the 1970s [1]. Despite its favorable hemodynamic stability, alphaxalone's insolubility required Cremophor EL solubilization, associated with anaphylactic reactions. This limitation catalyzed research into water-soluble synthetic neuroactive steroids.
ORG-20599 (16α-ethyl-21-hydroxy-19-norpregn-4-ene-3,20-dione) emerged in the 1990s as a structurally optimized compound within this class. Unlike earlier steroids, it incorporated strategic modifications:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: